molecular formula C8H11ClF2O2S B2590677 (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride CAS No. 2248293-31-2

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride

Cat. No.: B2590677
CAS No.: 2248293-31-2
M. Wt: 244.68
InChI Key: SJLMEGDRSYMSIR-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride (CAS 2248293-31-2) is a specialized chemical reagent with the molecular formula C8H11ClF2O2S and a molecular weight of 244.69 g/mol . This compound is a sulfonyl chloride derivative built on a unique 2,2-difluorospiro[2.4]heptane scaffold, which combines the conformational constraint of a spirocyclic system with the strong electron-withdrawing properties of fluorine atoms. The presence of the reactive methanesulfonyl chloride group (-SO2Cl) makes this compound an essential electrophilic coupling reagent for introducing the sulfonyl moiety into target molecules, particularly in nucleophilic substitution reactions and amide bond formations. While the exact biological activity of this specific compound is not fully documented, its structural features are highly valued in medicinal chemistry. The spirocyclic difluoro architecture is frequently employed in drug discovery to modulate the physicochemical properties of lead compounds, enhance metabolic stability, and improve membrane permeability . Related sulfonyl chloride reagents are extensively used in the synthesis of novel therapeutic agents, including small molecule modulators of protein targets like IL-17 and BACE inhibitors investigated for Alzheimer's disease . This product is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMEGDRSYMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CS(=O)(=O)Cl)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent followed by the introduction of the methanesulfonyl chloride group. One common method includes the use of sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and yield. The use of continuous flow reactors can also be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

The major products formed from these reactions include substituted spirocyclic compounds, alcohols, amines, and sulfonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting conditions that require specific structural motifs for activity. Its spirocyclic structure allows for the modulation of biological properties, making it a candidate for drug discovery.

  • Case Study : A study on the synthesis of 6,6-difluorospiro[3.3]heptane derivatives demonstrated that these compounds could be used as lead compounds in drug development due to their conformational rigidity and potential bioactivity .

Antiviral and Anticancer Agents

Research indicates that derivatives of spiro compounds exhibit antiviral and anticancer properties. The introduction of a methanesulfonyl chloride moiety can enhance the reactivity of these compounds, facilitating further functionalization necessary for biological testing.

Pesticide Development

In agrochemistry, (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride can be utilized to create new pesticide formulations. The sulfonyl chloride group can react with various nucleophiles to form sulfonamides or other derivatives that may exhibit herbicidal or insecticidal activity.

  • Data Table: Agrochemical Compounds Derived from Methanesulfonyl Chloride
Compound NameApplicationActivity Type
SulfentrazoneHerbicideSelective
Triazole-based fungicidesFungicideBroad-spectrum
Sulfonamide derivativesInsecticideTargeted

Synthetic Intermediates

The compound is an effective reagent in organic synthesis, particularly for generating good leaving groups in substitution reactions. Its ability to activate carboxylic acids and alcohols makes it an excellent choice for various synthetic pathways.

  • Case Study : In a synthetic route involving the preparation of boronic esters, this compound was employed to enhance the electrophilicity of the boron species, facilitating smoother reactions .

Protecting Groups

The methanesulfonyl group is recognized as a robust protecting group for alcohols and amines during multi-step syntheses, allowing chemists to manipulate functional groups without interference.

Safety and Handling Considerations

Due to its reactive nature, safety precautions are essential when handling this compound. It is corrosive and can cause severe irritation upon contact with skin or mucous membranes.

  • Safety Data Table: Handling Guidelines
Hazard TypePrecautionary Measures
CorrosiveUse gloves and goggles
ToxicityWork under a fume hood
Environmental ImpactDispose of waste according to regulations

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure and fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparison is made with structurally related methanesulfonyl chlorides and spirocyclic sulfonyl derivatives. Key parameters include reactivity, stability, toxicity, and applications .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reactivity Profile Toxicity (GHS Classification)
Methanesulfonyl Chloride CH₃SO₂Cl Simple methyl-SO₂Cl group Highly reactive; prone to hydrolysis H314 (skin corrosion), H330 (fatal if inhaled)
(2-Cyanophenyl)methanesulfonyl Chloride C₈H₆ClNO₂S Aromatic cyano-substituted phenyl group Moderate reactivity; stabilized by aryl ring H302 (harmful if swallowed), H315 (skin irritation)
Target Compound C₈H₁₀ClF₂O₂S Difluorospiro[2.4]heptane + SO₂Cl High steric hindrance; slower hydrolysis Likely H318 (eye damage), H335 (respiratory irritation)*

*Inferred from structural analogs and fluorine’s impact on toxicity .

Key Findings:

Reactivity :

  • Methanesulfonyl chloride (CH₃SO₂Cl) exhibits rapid hydrolysis due to minimal steric hindrance, making it reactive but challenging to handle .
  • The target compound’s spirocyclic and difluorinated structure imposes steric constraints, likely slowing hydrolysis and enhancing stability under ambient conditions compared to simpler analogs. Fluorine’s electron-withdrawing effect may also reduce nucleophilic attack at the sulfur center .

Toxicity :

  • Methanesulfonyl chloride is acutely toxic (H330, H314) and corrosive, requiring stringent handling protocols .
  • The target compound’s spirocyclic framework may reduce volatility, lowering inhalation risks, but fluorinated byproducts could pose chronic environmental hazards (H412: long-term aquatic toxicity) .

Applications :

  • Methanesulfonyl chloride is widely used as a sulfonating agent in pharmaceuticals and agrochemicals .
  • The target compound’s structural complexity suggests niche applications in fluorinated drug synthesis or as a building block for spirocyclic sulfonamides with enhanced metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride?

  • Methodology :

  • Begin with a spirocyclic precursor (e.g., spiro[2.4]heptan-6-ylmethanol). Introduce difluoro groups via fluorination agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Methanesulfonate the hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane or THF with a base (e.g., triethylamine) at 0–5°C to prevent side reactions.
  • Purify via column chromatography or recrystallization (non-polar solvents like hexane/ethyl acetate mixtures) .
    • Critical Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates and byproducts.

Q. How can researchers safely handle this compound given its reactivity?

  • Safety Protocols :

  • Use PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles (JIS T 8147 standard). Work in a fume hood to avoid inhalation of vapors.
  • Store in corrosion-resistant containers (e.g., glass with PTFE-lined caps) under nitrogen to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose via approved chemical waste channels .

Q. What analytical techniques are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm spirocyclic structure and difluoro substitution.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns.
  • IR Spectroscopy : Identify sulfonyl chloride (S=O stretch ~1360–1180 cm1^{-1}) and C-F bonds (1000–1100 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during sulfonylation?

  • Experimental Design :

  • Test solvents with low water content (e.g., anhydrous THF vs. DCM) and bases (e.g., pyridine vs. triethylamine) to compare reaction efficiency.
  • Use kinetic studies (e.g., in situ IR monitoring) to track hydrolysis rates under varying humidity levels.
  • Add molecular sieves (3Å) or dehydrating agents (MgSO4_4) to scavenge trace water .

Q. What strategies mitigate conflicting data on the compound’s hydrolytic stability in different solvents?

  • Data Contradiction Analysis :

  • Conduct controlled hydrolysis experiments in aqueous/organic biphasic systems (e.g., water/THF) at pH 3–10. Analyze degradation products via LC-MS.
  • Compare results with computational models (e.g., DFT calculations) to predict hydrolysis pathways.
  • Reference analogous compounds (e.g., methanesulfonyl chloride) where hydrolysis is slow but pH-dependent .

Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Investigation :

  • Perform kinetic isotope effect (KIE) studies to assess steric/electronic effects of the spiro ring on sulfonyl chloride reactivity.
  • Compare reaction rates with linear-chain analogs (e.g., hexylmethanesulfonyl chloride) using competitive experiments.
  • Analyze transition states via X-ray crystallography or cryo-EM if intermediates are isolable .

Q. What are the ecological risks of this compound, and how can its ecotoxicity be assessed?

  • Ecotoxicology Methods :

  • Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to evaluate acute/chronic aquatic toxicity.
  • Measure biodegradability via closed-bottle tests (OECD 301D) and bioaccumulation potential (log P calculations).
  • Mitigate environmental release by pre-treating waste with alkaline hydrolysis (pH >10) to decompose sulfonyl chloride .

Methodological Resources

  • Synthesis : Refer to fluorination and sulfonylation protocols in peer-reviewed journals (e.g., Journal of Organic Chemistry) .
  • Safety : Follow JIS Z 7253:2019 guidelines for handling corrosive/toxic substances .
  • Data Interpretation : Cross-reference spectral libraries (NIST Chemistry WebBook) and computational tools (Gaussian, ORCA) .

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